molecular formula C16H16ClNO3 B1388821 Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate CAS No. 1217784-54-7

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate

Cat. No. B1388821
CAS RN: 1217784-54-7
M. Wt: 305.75 g/mol
InChI Key: JVVAJAQAKBOGNU-SBNLOKMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate, commonly referred to as MCPOC, is an organic compound that is used in a variety of scientific and medical applications. It is a colorless solid with a molecular weight of 298.71 g/mol and a melting point of 111-113 °C. MCPOC is an important component in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

MCPOC has a variety of scientific and medical applications. It is used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of other organic compounds. In addition, MCPOC is used in research to study the structure and function of proteins and enzymes. It is also used in the synthesis of compounds for use in drug discovery and development.

Mechanism of Action

MCPOC is an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19). CYP2C19 is an enzyme found in the liver and is involved in the metabolism of many drugs and other compounds. MCPOC binds to the active site of CYP2C19, inhibiting its activity. This inhibition of CYP2C19 can be used to study the structure and function of the enzyme, as well as to study the metabolism of drugs.
Biochemical and Physiological Effects
MCPOC has been shown to have a variety of biochemical and physiological effects. In laboratory studies, MCPOC has been shown to inhibit the activity of CYP2C19, as well as to reduce the levels of certain lipids in the liver. In addition, MCPOC has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as CYP2D6 and CYP3A4.

Advantages and Limitations for Lab Experiments

MCPOC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a potent inhibitor of CYP2C19. In addition, MCPOC can be used in a variety of experiments, including those involving drug metabolism, protein structure and function, and enzyme inhibition. However, MCPOC has several limitations for use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.

Future Directions

MCPOC has a variety of potential future applications. It could be used to study the structure and function of other enzymes involved in drug metabolism, as well as to develop new drugs or drug delivery systems. In addition, MCPOC could be used to study the effects of drugs on the liver and other organs, and to develop new treatments for diseases. Finally, MCPOC could be used to develop new compounds for use in agrochemicals and other industrial processes.

properties

IUPAC Name

methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15/h2-7,10,14,18H,8-9H2,1H3/t10?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVAJAQAKBOGNU-SBNLOKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 5
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate

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